

Sulfo-Cy3-Tetrazine: Application Notes and Protocols for Optimal Biomolecule Labeling

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

Cat. No.: B12282335

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy3-Tetrazine** for the efficient and specific labeling of biomolecules. The protocols detailed herein are optimized for achieving high conjugation yields and robust performance in various applications, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs) and pre-targeted imaging agents.

Introduction to Sulfo-Cy3-Tetrazine and Bioorthogonal Ligation

Sulfo-Cy3-Tetrazine is a water-soluble, bright orange-fluorescent dye activated with a tetrazine moiety.^{[1][2][3]} This reagent is specifically designed for bioorthogonal "click" chemistry, participating in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.^{[2][3]} This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.^{[4][5]} The key advantages of the **Sulfo-Cy3-Tetrazine** and TCO ligation include:

- **Exceptional Kinetics:** The reaction is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to $30,000 \text{ M}^{-1}\text{s}^{-1}$, enabling efficient labeling even at low biomolecule concentrations.^{[4][5]}

- **High Specificity and Bioorthogonality:** The tetrazine and TCO groups react exclusively with each other, showing minimal cross-reactivity with other functional groups present in biological systems.[5]
- **Biocompatibility:** The reaction proceeds under mild conditions, including physiological pH and temperature, making it ideal for labeling sensitive biomolecules and for in vivo applications.[5]
- **Water Solubility:** The presence of sulfonate groups enhances the hydrophilicity of the dye, ensuring its solubility in aqueous buffers commonly used for biological experiments.[6]

Key Applications

The unique properties of **Sulfo-Cy3-Tetrazine** make it a versatile tool for a range of applications in research and drug development:

- **Fluorescence Microscopy:** Ideal for clear imaging of cellular structures and processes.[6]
- **Flow Cytometry:** Provides distinct signals for precise cell sorting and analysis.[6]
- **Bioconjugation:** Efficiently labels proteins, antibodies, and nucleic acids for various assays.[6]
- **Molecular Probes:** Effective for studying biomolecular interactions in bioanalytical assays.[6]
- **Antibody-Drug Conjugate (ADC) Development:** Enables the site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[7]
- **Pre-targeted Imaging:** Used in a two-step imaging strategy where a TCO-modified targeting molecule is first administered, followed by the rapidly clearing **Sulfo-Cy3-Tetrazine** for imaging.[8][9]

Physicochemical and Spectral Properties

A summary of the key properties of **Sulfo-Cy3-Tetrazine** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Weight	~838.05 g/mol	[10]
Excitation Maximum (λ_{ex})	~548 nm	[10][11]
Emission Maximum (λ_{em})	~563 nm	[10][11]
Extinction Coefficient	~162,000 M ⁻¹ cm ⁻¹	[10]
Fluorescence Quantum Yield	~0.1	[10]
Solubility	Water, DMSO, DMF	[10][11]
Storage Conditions	Store at -20°C in the dark, desiccated.	[10][12]

Experimental Protocols

Two-Step Protein Labeling Protocol

This protocol describes the labeling of a protein with a TCO moiety, followed by conjugation with **Sulfo-Cy3-Tetrazine**.

Materials:

- Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
- TCO-NHS ester
- Anhydrous DMSO or DMF
- **Sulfo-Cy3-Tetrazine**
- Amine-free buffer (e.g., PBS, pH 7.4)
- 1 M Sodium Bicarbonate (for pH adjustment if needed)
- Spin desalting columns or other purification systems (e.g., size-exclusion chromatography)

Protocol:

Step 1: Modification of Protein with TCO-NHS Ester

- **Protein Preparation:** Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a spin desalting column or dialysis. The recommended protein concentration is 1-5 mg/mL.
- **Prepare TCO-NHS Ester Stock Solution:** Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.
- **Purification:** Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography.

Step 2: Ligation of TCO-modified Protein with **Sulfo-Cy3-Tetrazine**

- **Prepare **Sulfo-Cy3-Tetrazine** Solution:** Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in an appropriate solvent (e.g., DMSO or water).
- **Ligation Reaction:** Add a 1.05 to 1.5-fold molar excess of the **Sulfo-Cy3-Tetrazine** solution to the TCO-modified protein solution.
- **Incubation:** Incubate the reaction for 30 to 60 minutes at room temperature. Protect the reaction from light.
- **Purification:** Remove unreacted **Sulfo-Cy3-Tetrazine** by spin desalting or size-exclusion chromatography. The labeled protein is now ready for downstream applications.

Characterization of Labeled Protein

Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Sulfo-Cy3 (~548 nm, A_{max}).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer, e.g., 0.06).[\[10\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of **Sulfo-Cy3-Tetrazine** at its A_{max} (~162,000 M⁻¹cm⁻¹).[\[10\]](#)

An ideal DOL is often between 2 and 4 to avoid quenching effects.[\[13\]](#)

Quantitative Data

Reaction Kinetics of Tetrazine Derivatives with TCO

The reaction rate of the IEDDA cycloaddition is dependent on the substituents on the tetrazine ring. The following table provides a comparison of second-order rate constants for different tetrazine derivatives with TCO.

Tetrazine Derivative	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Reference
3,6-di-(2-pyridyl)-s-tetrazine	~1,000 - 6,000	[14]
3-methyl-6-phenyl-s-tetrazine	~300	[14]
3,6-diphenyl-s-tetrazine	~140	[14]
Hydrogen substituted tetrazines	up to 30,000	[4] [14]

Note: The exact rate for **Sulfo-Cy3-Tetrazine** will depend on its specific chemical structure, but it is expected to be in the range of highly reactive tetrazines.

Visualizations

Experimental Workflow for Protein Labeling

Step 1: Protein Modification with TCO

Protein in Amine-Free Buffer
(e.g., PBS)

Add TCO-NHS Ester
(10-20x molar excess)

Incubate
(1 hr @ RT or 2 hr @ 4°C)

Purify TCO-Protein
(Spin Desalting / SEC)

Proceed to Ligation

Step 2: Ligation with Sulfo-Cy3-Tetrazine

TCO-Modified Protein

Add Sulfo-Cy3-Tetrazine
(1.05-1.5x molar excess)

Incubate
(30-60 min @ RT, dark)

Purify Labeled Protein
(Spin Desalting / SEC)

Analyze Product

Step 3: Characterization

Measure Absorbance
(280 nm & 548 nm)

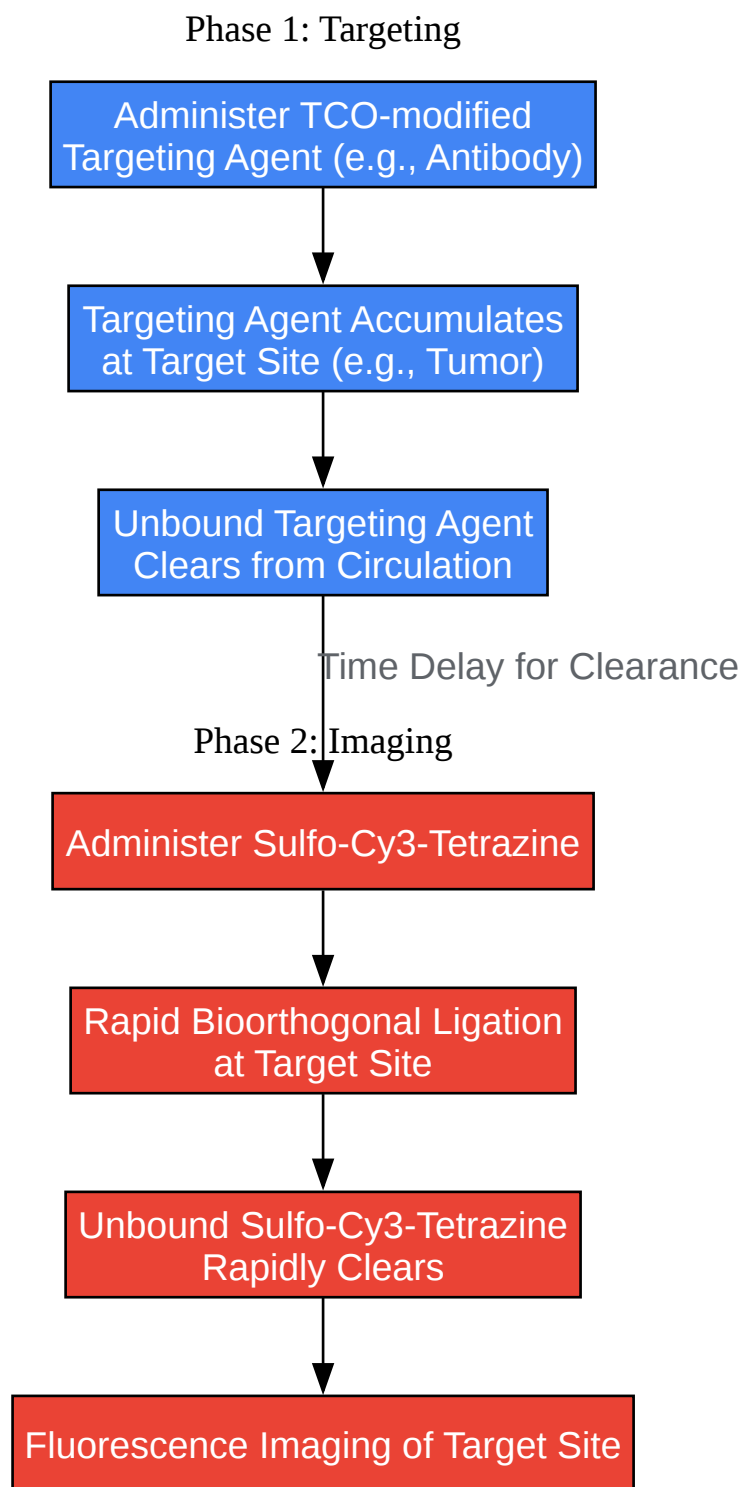
Calculate Degree of Labeling (DOL)

Labeled Protein Ready for Use

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Caption: Workflow for two-step protein labeling with **Sulfo-Cy3-Tetrazine**.

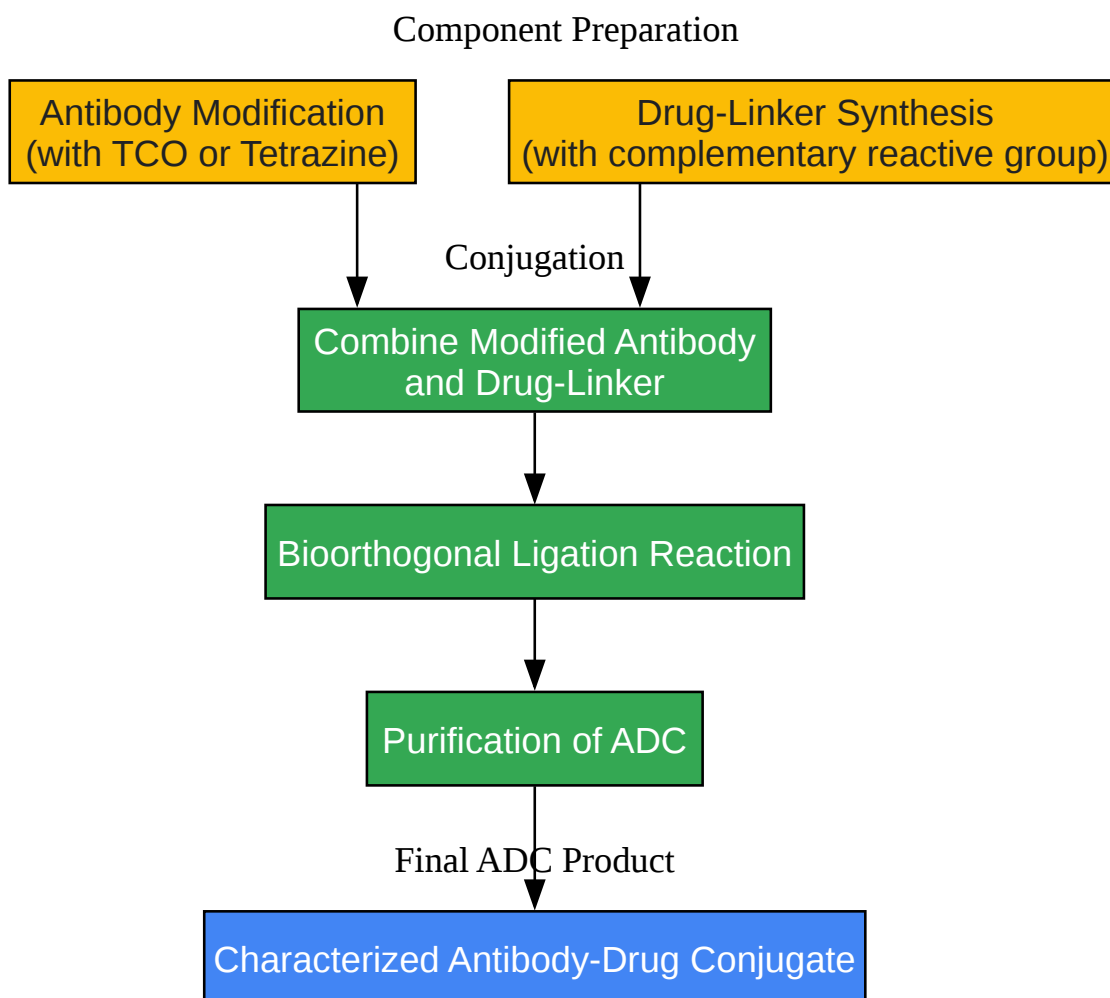
Pre-targeted Imaging Workflow



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Caption: Workflow for pre-targeted imaging using TCO-Tetrazine ligation.

Antibody-Drug Conjugate (ADC) Synthesis Pathway



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Caption: General pathway for the synthesis of an ADC using TCO-Tetrazine chemistry.

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